N-(2-Chloro-5-methylphenyl)acetamide vs 2-Chloro-N-(2,6-dimethylphenyl)acetamide
N-(2-Chloro-5-methylphenyl)acetamide vs 2-Chloro-N-(2,6-dimethylphenyl)acetamide
An In-depth Technical Guide to N-(2-Chloro-5-methylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Comparative Analysis for Research and Development Professionals
Executive Summary
Substituted chloroacetanilides are pivotal scaffolds in modern organic synthesis, serving as versatile intermediates in the pharmaceutical and agrochemical industries. Their utility stems from a combination of a stable amide linkage and a reactive C-Cl bond, which allows for further molecular elaboration. This guide provides a detailed comparative analysis of two structurally related chloroacetanilides: N-(2-Chloro-5-methylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide. While appearing similar, their distinct substitution patterns on the phenyl ring dictate profoundly different chemical properties, synthetic accessibility, and, most critically, their application landscapes. 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a high-volume, commercially significant intermediate in the synthesis of major pharmaceuticals like Lidocaine. In contrast, N-(2-Chloro-5-methylphenyl)acetamide is a less-documented regioisomer, primarily utilized as a building block in discovery research. This whitepaper will dissect these differences, offering researchers and drug development professionals critical insights into their respective synthesis, properties, and industrial relevance.
Profile: 2-Chloro-N-(2,6-dimethylphenyl)acetamide
This compound is arguably the more significant of the two, primarily due to its role as a key starting material in the synthesis of widely used pharmaceutical agents.
Nomenclature, Structure, and Identifiers
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Systematic Name: 2-Chloro-N-(2,6-dimethylphenyl)acetamide
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Common Synonyms: 2-Chloro-2',6'-acetoxylidide, N-Chloroacetyl-2,6-dimethylaniline, Lidocaine EP Impurity H[1]
The defining structural feature is the chloroacetamide moiety attached to a 2,6-dimethylaniline core. The two methyl groups ortho to the amide nitrogen provide significant steric hindrance, which influences the molecule's conformation and reactivity by restricting the rotation around the phenyl-nitrogen bond.
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, befitting its industrial importance.
| Property | Value | Source |
| Physical State | Beige needles or crystalline powder | [3] |
| Melting Point | 150-151 °C | [3][5] |
| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [3] |
| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [3][5] |
| LogP (Octanol-Water) | 1.97 | [6] |
| Vapor Pressure | 1.38e-4 mmHg | [6] |
Synthesis and Industrial Relevance
The primary application of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is as a direct precursor to the local anesthetic Lidocaine and the anti-anginal drug Ranolazine.[7][8] This has driven the development of efficient and scalable synthetic protocols.
The most common synthesis is a nucleophilic acyl substitution, specifically the N-acylation of 2,6-dimethylaniline with chloroacetyl chloride.[9][10] The reaction is typically performed in a suitable solvent like glacial acetic acid, 1,2-dichloroethylene, or dichloromethane, often with a weak base such as sodium acetate or potassium carbonate to neutralize the HCl byproduct.[9][10][11][12]
Experimental Protocol: Synthesis via N-Acylation
The following protocol is a representative method adapted from established procedures.[9][10][11]
Materials:
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2,6-Dimethylaniline
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Chloroacetyl chloride
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Glacial acetic acid
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Sodium acetate solution (0.333 M, aqueous)
-
Cold deionized water
Procedure:
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In a 125 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid.
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While stirring, carefully and slowly add 2.0 mL of chloroacetyl chloride to the solution. The reaction is exothermic and generates HCl gas; perform this step in a well-ventilated fume hood.
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Continue stirring the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.
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Quench the reaction by adding 25 mL of a 0.333 M aqueous sodium acetate solution. This neutralizes the excess acid and HCl byproduct.
-
Induce precipitation of the product by adding 60 mL of cold water to the mixture.
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Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
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Wash the collected solid with cold water to remove any residual salts and acid.
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Dry the product under reduced pressure or in a desiccator to obtain 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a crystalline solid.
Toxicological Profile
This compound is classified as an irritant. Safety data indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][13] It is also listed as harmful if swallowed.[4] Standard laboratory precautions, including the use of gloves, safety glasses, and a fume hood, are mandatory when handling this chemical.[13][14] Although comprehensive toxicological studies are not widely published, its classification warrants careful handling to minimize exposure.[14][15]
Profile: N-(2-Chloro-5-methylphenyl)acetamide
This regioisomer is significantly less documented in scientific literature and commercial applications compared to its 2,6-dimethyl counterpart.
Nomenclature, Structure, and Identifiers
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Systematic Name: N-(2-Chloro-5-methylphenyl)acetamide
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CAS Number: 20042-36-6 (Identified via chemical structure databases)
Structurally, this molecule possesses an acetamide group attached to a 2-chloro-5-methylaniline core. The substitution pattern (ortho-chloro, meta-methyl relative to the amide) creates a different electronic and steric environment than the 2,6-dimethyl isomer, which is a critical point of differentiation.
Physicochemical Properties
Data for this compound is less available from experimental sources, with many properties being computationally predicted.
| Property | Value | Source |
| Physical State | Solid (Predicted) | |
| Molecular Weight | 183.64 g/mol | [16][17] |
| XlogP (Predicted) | 1.6 | [17] |
| Topological Polar Surface Area | 29.1 Ų | [17] |
| Exact Mass | 183.045092 g/mol | [16][17] |
Synthesis and Application
The synthesis of N-(2-Chloro-5-methylphenyl)acetamide is not widely described in industrial literature but follows the same fundamental chemical principle as its isomer: N-acylation of the corresponding aniline. In this case, 2-chloro-5-methylaniline would be reacted with an acetylating agent like acetyl chloride or acetic anhydride.
Unlike its isomer, this compound is not a known intermediate for any major commercial products. Its primary utility lies as a chemical building block or reference standard in discovery chemistry and analytical research, where its specific substitution pattern can be used to probe structure-activity relationships (SAR).
Toxicological Profile
Comparative Analysis: A Tale of Two Isomers
The fundamental difference between these two molecules lies in the substitution on the phenyl ring, which has cascading effects on their properties and applications.
| Feature | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | N-(2-Chloro-5-methylphenyl)acetamide |
| Core Aniline | 2,6-Dimethylaniline | 2-Chloro-5-methylaniline |
| Acyl Group | Chloroacetyl | Acetyl |
| Key Structural Feature | Steric shielding of the amide by two ortho-methyl groups. Reactive chloroacetyl handle. | Asymmetric substitution pattern. Less sterically hindered amide. |
| Industrial Relevance | High. Key intermediate for Lidocaine and Ranolazine.[7][8] | Low. Primarily a research chemical or building block. |
| Synthesis | Well-established, scalable industrial processes.[9][11][12] | Standard laboratory-scale acylation. |
| Primary Application | Pharmaceutical Synthesis (Key Starting Material) | Discovery Chemistry (Building Block, SAR studies) |
| Data Availability | Extensive experimental data available.[3][4][6] | Limited experimental data; relies on predictions.[17] |
Causality of Functional Differences
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Steric Effects: The two ortho-methyl groups in 2-Chloro-N-(2,6-dimethylphenyl)acetamide are not merely passive substituents. They lock the conformation of the molecule, influencing how it interacts with other reagents and biological targets. This steric hindrance is a crucial design element carried forward into the final Lidocaine structure. The single ortho-chloro group in the other isomer provides some steric bulk, but the overall conformation is much more flexible.
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Reactivity and Synthetic Utility: The most significant difference in reactivity comes from the acyl group. 2-Chloro-N-(2,6-dimethylphenyl)acetamide contains a chloroacetyl group. The chlorine atom on the alpha-carbon is a good leaving group, making this position highly susceptible to nucleophilic substitution. This is precisely the reaction used in the next step of Lidocaine synthesis, where diethylamine displaces the chlorine.[10] In contrast, N-(2-Chloro-5-methylphenyl)acetamide has a simple acetyl group, which is non-reactive under these conditions. This makes the former an active intermediate for chain extension, while the latter is a more stable, terminal compound.
Conclusion
At first glance, N-(2-Chloro-5-methylphenyl)acetamide and 2-Chloro-N-(2,6-dimethylphenyl)acetamide appear to be simple structural isomers. However, a deeper technical analysis reveals they occupy vastly different spaces in the chemical landscape.
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a cornerstone intermediate in the pharmaceutical industry, valued for its specific steric properties and the reactive handle provided by its chloroacetyl group. Its synthesis is optimized for scale, and its properties are thoroughly documented, reflecting its commercial importance as the precursor to Lidocaine.
N-(2-Chloro-5-methylphenyl)acetamide , conversely, is a molecule of academic and discovery interest. Its value lies not in large-scale production but in its unique substitution pattern, which allows researchers to explore the chemical space around more established motifs and build novel molecular architectures.
For drug development professionals and researchers, understanding these distinctions is critical. The choice between such isomers is not arbitrary but a strategic decision based on the desired outcome, whether it be the efficient synthesis of a known active pharmaceutical ingredient or the exploration of new chemical entities.
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